2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide
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Overview
Description
2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups makes this compound highly reactive and versatile in organic synthesis .
Preparation Methods
The synthesis of 2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide can be achieved through several methods. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano group.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common reagents used in these reactions include alkyl cyanoacetates, aldehydes, ketones, and reducing agents such as hydrogen gas in the presence of a catalyst . The major products formed from these reactions are often heterocyclic compounds with potential biological activities .
Scientific Research Applications
2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide involves its interaction with various molecular targets and pathways. The cyano and amide groups in the compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways . For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide can be compared with other cyanoacetamide derivatives, such as:
2-cyano-N-(2-nitrophenyl)acetamide: This compound has similar reactivity but different biological activities.
2-amino-2-cyanoacetamide: This compound is used in similar synthetic applications but has different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activities .
Properties
IUPAC Name |
2-(N-cyanoanilino)-N-[2-(2-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-15-7-5-6-8-16(15)11-12-20-18(22)13-21(14-19)17-9-3-2-4-10-17/h2-10H,11-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWQLJMDMSNPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC(=O)CN(C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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